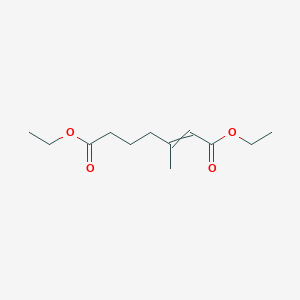
Diethyl 3-methylhept-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methylhept-2-enedioate is an organic compound with the molecular formula C12H20O4 It is an ester derived from the reaction of diethyl malonate with 3-methylhept-2-ene
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-methylhept-2-enedioate can be synthesized through the alkylation of diethyl malonate with 3-methylhept-2-ene. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-methylhept-2-ene to form the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-methylhept-2-enedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Diethyl 3-methylhept-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-methylhept-2-enedioate involves its reactivity as an ester. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 3-methylhept-2-enedioate.
Ethyl acetoacetate: Another ester with similar reactivity and applications.
Methyl heptanoate: A structurally related ester with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both diethyl malonate and 3-methylhept-2-ene. This unique combination allows for specific reactivity and applications that are not shared by its similar compounds.
Properties
CAS No. |
103621-29-0 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 3-methylhept-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(13)8-6-7-10(3)9-12(14)16-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
OLMZYBLICGKBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


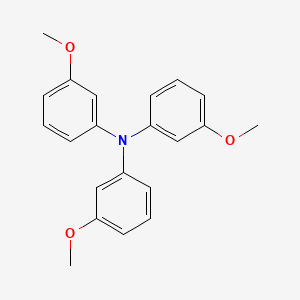

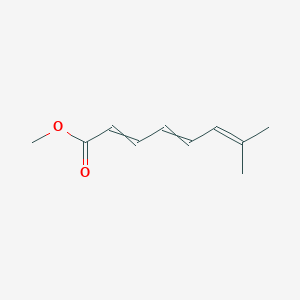

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
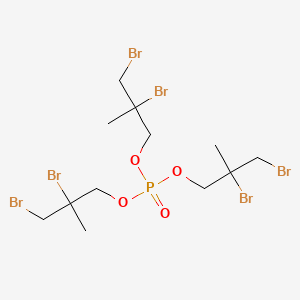
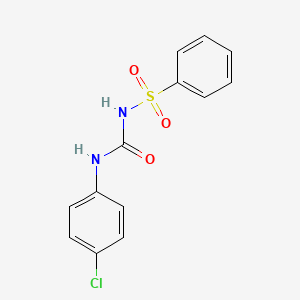
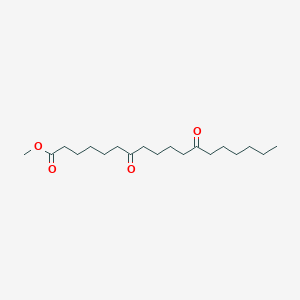
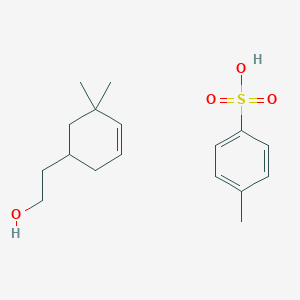
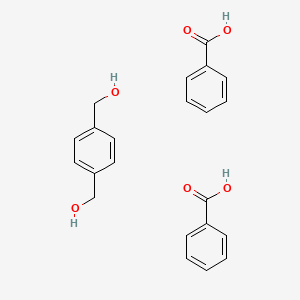
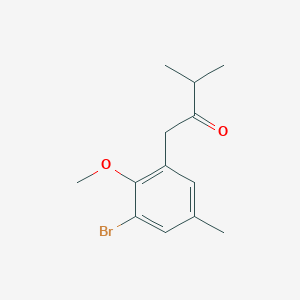

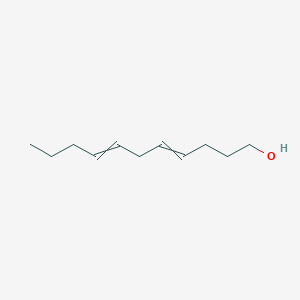
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
